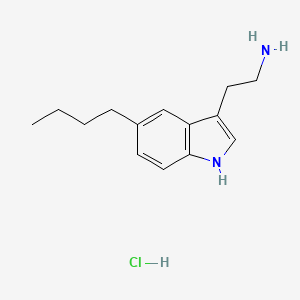

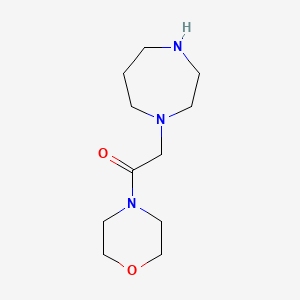

![molecular formula C13H10Cl3N B3033456 2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline CAS No. 1024204-82-7](/img/structure/B3033456.png)

2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline

Descripción general

Descripción

2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline is a chemical compound that is likely to have a complex molecular structure due to the presence of multiple chlorine substituents and a bulky N-[(3-chlorophenyl)methyl] group. While the specific compound is not directly studied in the provided papers, insights can be drawn from related compounds to infer its characteristics.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that may include protection and deprotection steps, as well as the formation of key functional groups through reactions such as Schiff base formation . For example, the synthesis of 2-benzhydryl-4-methyl-6-(1,1'-diphenyl-2-phenyl-ethyl)aniline, a compound with a bulky aniline structure, was achieved through Schiff coupling, benzylating, and dealkylation . This suggests that the synthesis of 2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline could also involve similar steps to introduce the chloro substituents and the N-[(3-chlorophenyl)methyl] moiety.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline is influenced by steric repulsion, which can lead to non-planar molecular structures . This non-planarity can be beneficial for certain properties, such as photochromism, as seen in N-salicylidene-2,6-dialkylanilines . The presence of bulky groups in the aniline ring, as in the case of 2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline, would likely result in a similar non-planar structure.

Chemical Reactions Analysis

The reactivity of bulky anilines can be quite high despite steric hindrance. For instance, a compound with a high buried volume around the nitrogen atom was still reactive enough to form chloro(imino)phosphine when treated with phosphorus trichloride and triethylamine . This indicates that 2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline may also participate in various chemical reactions, potentially including the formation of imine or phosphine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline can be deduced from their crystallographic data and intermolecular interactions. For example, the crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate showed intermolecular hydrogen bonds and C=H...O interactions . These interactions are crucial for the stability and packing of the crystals. The presence of chlorine atoms can also influence the orientation of molecules within the crystal lattice . Therefore, the physical and chemical properties of 2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline would likely be affected by similar intermolecular forces and the electronic effects of the chlorine substituents.

Aplicaciones Científicas De Investigación

Structural and Molecular Studies

- Conformational Analysis : The compound exhibits specific molecular conformations, highlighted in studies like the one on N-(2-Methylphenyl)benzenesulfonamide, where the conformation of the N—H bond is anti to the ortho-methyl group on the aniline ring. This kind of analysis is crucial for understanding molecular interactions and stability (B. Gowda et al., 2008).

Synthesis and Chemical Reactions

- Method Development for Anti-inflammatory Drugs : A new method for the commercial production of 2,6-dichlorodiphenylamine, a key product in the synthesis of anti-inflammatory drugs, involves interaction with aniline derivatives (I. P. Graevskaya et al., 2006).

- Polyurethane Cationomers Synthesis : The compound has applications in the synthesis of polyurethane cationomers, which are materials with potential fluorescent properties (E. Buruianǎ et al., 2005).

Material Science and Industrial Applications

- Olefin Polymerization Catalysts : Derivatives of the compound have been used in the synthesis of new olefin polymerization catalysts based on nickel(II) and palladium(II) complexes, which are important in material science and industrial processes (Markus B. Schmid et al., 2001).

- Synthesis of Antimicrobial Compounds : The compound plays a role in the synthesis of various antimicrobial agents, showing the versatility of its derivatives in pharmaceutical applications (M. M. Edrees et al., 2010).

Safety and Hazards

While specific safety and hazard information for “2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline” is not available, related compounds such as 2,6-Dichloroaniline have been identified as hazardous. They are labeled with the signal word “Danger” and have hazard statements including H301, H311, H317, H331, H373, H410 .

Propiedades

IUPAC Name |

2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl3N/c14-10-4-1-3-9(7-10)8-17-13-11(15)5-2-6-12(13)16/h1-7,17H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSHLIYVZAWJAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dichloro-N-[(3-chlorophenyl)methyl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[(pyridin-2-ylsulfanyl)methyl]pyridine](/img/structure/B3033376.png)

![2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033387.png)

![4-Chloro-2-{[(2-chlorobenzyl)amino]methyl}phenol](/img/structure/B3033388.png)

![4-Chloro-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B3033389.png)

![2-{[(2,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033391.png)

![2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B3033392.png)

![2-{[(3,5-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033393.png)

![4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide](/img/structure/B3033394.png)

![2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol](/img/structure/B3033396.png)